cis-2-Aminocyclopentanecarbonitrile
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Overview
Description
Preparation Methods
The synthesis of cis-2-Aminocyclopentanecarbonitrile can be achieved through various synthetic routes. One effective method involves starting from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one . This compound undergoes a series of reactions to yield cis-2-aminocyclopentanecarboxamide derivatives, which can then be converted to this compound
Chemical Reactions Analysis
cis-2-Aminocyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can convert this compound to other amine derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-Aminocyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to proteomics and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Its applications in industrial settings are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of cis-2-Aminocyclopentanecarbonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
cis-2-Aminocyclopentanecarbonitrile can be compared to other similar compounds, such as:
trans-2-Aminocyclopentanecarbonitrile: This isomer has different spatial arrangements of atoms, leading to distinct chemical properties.
2-Aminocyclopentanecarboxamide: This compound is structurally similar but contains a carboxamide group instead of a nitrile group.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJCJRIDHRCKG-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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